Methyl 3-amino-5-chloro-2-methylbenzoate
Overview
Description
“Methyl 3-amino-5-chloro-2-methylbenzoate” is a chemical compound with the molecular formula C9H10ClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-chloro-2-methylbenzoate” consists of a benzene ring substituted with an amino group (NH2), a methyl group (CH3), a chloro group (Cl), and a methyl ester group (COOCH3) . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“Methyl 3-amino-5-chloro-2-methylbenzoate” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the resources I have.Scientific Research Applications
Synthesis and Characterization in Chemical Compounds
Methyl 3-amino-5-chloro-2-methylbenzoate is utilized in the synthesis of various chemical compounds. For instance, it plays a crucial role in the synthesis of Chloranthraniliprole, a compound prepared from 2-amino-5-chloro-N,3-dimethylbenzamide, which itself is derived from 2-amino-5-chloro-3-methylbenzoic acid. This process involves several stages, including hydrogenation, chlorination, and aminolysis, leading to the final product with significant purity and yield (Zheng Jian-hong, 2012).
In Antibiotic Biosynthesis
A derivative of Methyl 3-amino-5-chloro-2-methylbenzoate, specifically 3-amino-5-hydroxybenzoic acid, is essential in antibiotic biosynthesis. This includes the preparation of chlorinated analogues for the study of the biosynthesis and synthesis of various classes of antibiotics. The process involves selective monochlorination and hydrolysis to achieve the desired chlorinated acids (A. Becker, 1984).
Pharmacological Research
In pharmacological research, Methyl 3-amino-5-chloro-2-methylbenzoate derivatives have been explored for potential applications. The synthesis of 3-amidebenzamide derivatives from 5-amino-2-methylbenzoic acid and 5-amino-2-chlorobenzoic acid, for example, has led to compounds showing preliminary anti-tumor activity in vitro, indicating a potential role in cancer treatment (B. Li, 2014).
Supramolecular Chemistry
Methyl 3-amino-5-chloro-2-methylbenzoate is significant in supramolecular chemistry for creating proton-transfer complexes. These complexes demonstrate varied molecular structures, stabilizing through hydrogen bonding and other noncovalent interactions. Such studies contribute to the understanding of molecular interactions and the development of materials with specific properties (N. C. Khalib et al., 2014).
Safety And Hazards
The safety data sheet for “Methyl 3-amino-5-chloro-2-methylbenzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
methyl 3-amino-5-chloro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXZOGNUNHYYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738209 | |
Record name | Methyl 3-amino-5-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-chloro-2-methylbenzoate | |
CAS RN |
294190-18-4 | |
Record name | Methyl 3-amino-5-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.